molecular formula C23H23NO5 B11324171 Butyl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Butyl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11324171
M. Wt: 393.4 g/mol
InChI Key: XVNSTJUYVUVADZ-UHFFFAOYSA-N
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Description

BUTYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. This compound is characterized by its unique chemical structure, which includes a benzoxepine ring system substituted with a methoxy group and an amido group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzoxepine ring using reagents like methyl iodide and a base.

    Amidation Reaction: The amido group is introduced through an amidation reaction, where the benzoxepine derivative is reacted with an appropriate amine or amide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol to form the butyl ester.

Industrial Production Methods

Industrial production of BUTYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxepine ring or the benzoate moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

BUTYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of BUTYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

BUTYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can be compared with other benzoxepine derivatives and benzoate esters. Similar compounds include:

    BUTYL 4-AMINOBENZOATE: Known for its use as a local anesthetic.

    METHOXYBENZOXEPINE DERIVATIVES: Studied for their diverse biological activities.

    BENZOATE ESTERS: Used in various industrial applications and as intermediates in organic synthesis.

The uniqueness of BUTYL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

butyl 4-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C23H23NO5/c1-3-4-12-29-23(26)16-5-7-19(8-6-16)24-22(25)17-11-13-28-21-10-9-20(27-2)15-18(21)14-17/h5-11,13-15H,3-4,12H2,1-2H3,(H,24,25)

InChI Key

XVNSTJUYVUVADZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2

Origin of Product

United States

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